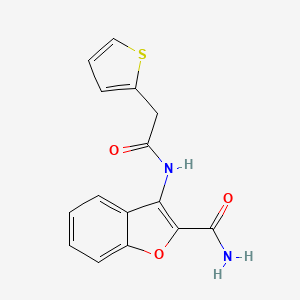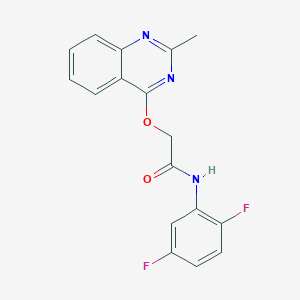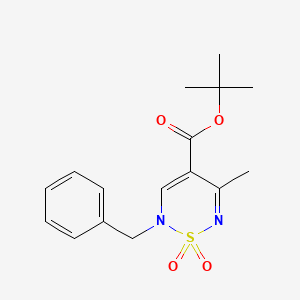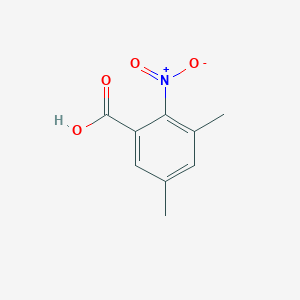
3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide” is a complex organic compound. It is a derivative of benzofuran and thiophene . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide” is complex, containing both benzofuran and thiophene moieties . Benzofuran is a heterocyclic compound having a benzene ring fused to a furan ring . Thiophene is a five-membered heterocycle containing one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide” are likely to be complex due to the presence of multiple reactive sites in the molecule. The thiophene moiety can undergo reactions such as electrophilic aromatic substitution . The benzofuran moiety can also participate in various reactions .Scientific Research Applications
Synthesis and Characterization
"3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide" and related compounds are synthesized through complex organic reactions involving multiple steps, such as condensation, hydrolysis, and coupling reactions. These compounds are characterized using techniques like IR, NMR, Mass, and elemental analysis to confirm their structure. The synthesis process often aims at creating compounds with potential biological activities, including antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
Research has demonstrated the antimicrobial potential of compounds synthesized from "3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide." These compounds are tested against various bacterial and fungal species, showing promising results as potential antimicrobial agents. The evaluation involves assessing their ability to inhibit the growth of these microorganisms, highlighting their significance in developing new antibiotics and antimicrobial drugs (Incerti et al., 2017).
Pharmacological Activities
Besides antimicrobial activities, compounds derived from "3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide" are also investigated for their pharmacological properties. This includes evaluating their potential as anti-inflammatory, analgesic, anticonvulsant, and antiamnestic agents. Studies aim to understand the mechanism of action, efficacy, and possible therapeutic applications of these compounds in treating various conditions (Amr et al., 2010).
Docking Studies
Docking studies play a crucial role in understanding the interaction between synthesized compounds and biological targets. These studies help in predicting the binding affinity and mode of action of compounds on molecular targets, which is essential in the drug discovery process. By analyzing the interaction patterns, researchers can optimize compounds for better efficacy and reduced side effects (Talupur, Satheesh, & Chandrasekhar, 2021).
properties
IUPAC Name |
3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c16-15(19)14-13(10-5-1-2-6-11(10)20-14)17-12(18)8-9-4-3-7-21-9/h1-7H,8H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHQALXNGMWSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2983080.png)



![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2983090.png)



![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)
![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)

![ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2983101.png)